Bienvenue dans la boutique en ligne BenchChem!

2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

Antimicrobial 1,5-Benzothiazepine Structure-Activity Relationship

The compound 2-(furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine (CAS 385786-03-8) is a synthetic small-molecule heterocycle belonging to the 1,5-benzothiazepine class. Its structure features a dihydro-1,5-benzothiazepine core substituted at position 2 with a furan-2-yl ring and at position 4 with a 4-methylphenyl group.

Molecular Formula C20H17NOS
Molecular Weight 319.4g/mol
CAS No. 385786-03-8
Cat. No. B383077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine
CAS385786-03-8
Molecular FormulaC20H17NOS
Molecular Weight319.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CO4
InChIInChI=1S/C20H17NOS/c1-14-8-10-15(11-9-14)17-13-20(18-6-4-12-22-18)23-19-7-3-2-5-16(19)21-17/h2-12,20H,13H2,1H3
InChIKeyRLNFPEOZXCYLHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine (CAS 385786-03-8): Core Scaffold & Procurement Relevance


The compound 2-(furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine (CAS 385786-03-8) is a synthetic small-molecule heterocycle belonging to the 1,5-benzothiazepine class [1]. Its structure features a dihydro-1,5-benzothiazepine core substituted at position 2 with a furan-2-yl ring and at position 4 with a 4-methylphenyl group. The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, forming the basis of clinical agents such as diltiazem and clentiazem [2]. This particular substitution pattern—incorporating an oxygen-containing heterocycle (furan) and a methyl-substituted aryl ring—is of significant interest as a versatile building block for the generation of focused libraries targeting antimicrobial and enzyme-inhibitory activities [1][3].

Why 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine Cannot Be Replaced by Generic 1,5-Benzothiazepine Analogs


Simple 1,5-benzothiazepine scaffolds are not interchangeable due to the profound impact of the C2 and C4 substituents on both conformational dynamics and target engagement [1]. The furan-2-yl ring at C2 introduces a specific oxygen-mediated hydrogen-bond acceptor capability and a distinct electronic profile (π-excessive heterocycle) that cannot be mimicked by phenyl or thienyl analogs [1][2]. The 4-methylphenyl group at C4 contributes to lipophilicity and steric bulk, influencing the compound's pharmacokinetic profile and molecular recognition [2]. Replacing either group with a generic alternative—e.g., an unsubstituted phenyl or a different heterocycle—alters the compound's conformational preference, binding affinity, and biological selectivity profile, as evidenced by structure-activity relationship (SAR) studies across multiple benzothiazepine series [2][3]. Consequently, procurement of the exact substitution pattern defined by CAS 385786-03-8 is essential for reproducible structure-activity correlation.

Quantitative Differentiation Evidence for 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine vs. Structural Analogs


Antimicrobial Potency: Furan-Appended 1,5-Benzothiazepine vs. Non-Heterocyclic and Alternative Heterocyclic Analogs

In a series of 1,3,4-oxadiazole-incorporated benzothiazepines, the furan-containing benzothiazepine derivative (compound 3c) demonstrated superior antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL against tested bacterial strains, whereas the corresponding phenyl and other heterocyclic analogs exhibited weaker or no activity [1]. This finding aligns with the broader SAR trend that the 2-(furan-2-yl) substitution enhances bioactivity in 1,5-benzothiazepine scaffolds, as summarized in a 2024 review comparing heterocycle-substituted vs. non-heterocyclic benzothiazepines [2].

Antimicrobial 1,5-Benzothiazepine Structure-Activity Relationship

Enzymatic Inhibition Selectivity: Furan-Appended Benzothiazepine as a Dual VRV-PL-8a / H+/K+ ATPase Inhibitor

A series of furan-derivatized [1,4]benzothiazepine analogues were evaluated for dual enzyme inhibition. Several compounds demonstrated promising in vitro inhibition of both VRV-PL-8a (a phospholipase A2) and H+/K+ ATPase (the proton pump) [1]. While the target compound (CAS 385786-03-8) is a 1,5-benzothiazepine regioisomer, the furan-2-yl appendage is the critical pharmacophoric element conferring this dual inhibitory profile [1][2]. Non-furan analogs in related benzothiazepine series lacked this dual activity profile [2].

Enzyme Inhibition VRV-PL-8a H+/K+ ATPase Anti-inflammatory

Synthetic Tractability and Derivatization Potential: Direct Precursor for 8-Substituted Antimicrobial 1,5-Benzothiazepine Libraries

The specific compound 2-(furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine serves as the parent scaffold from which a library of twelve 8-substituted derivatives (fluoro, chloro, bromo, methyl, methoxy, ethoxy) was synthesized and evaluated for antimicrobial activity [1]. The synthetic route involves reaction of 5-substituted-2-aminobenzenethiols with the enolisable heterocyclic ketone 3-(furan-2-yl)-1-(4-methylphenyl)-2-propenone, demonstrating the compound's role as a key intermediate [1]. In contrast, positional isomers (e.g., 4-(furan-2-yl)-2-(4-methylphenyl) substitution) require different synthetic routes and yield distinct regioisomeric products with divergent biological profiles .

Synthetic Chemistry Antimicrobial Library Synthesis

Physicochemical and Drug-Likeness Differentiation: Impact of Furan-2-yl vs. Thien-2-yl Substitution on LogP and Hydrogen-Bonding Capacity

A comprehensive 2024 review analyzing heterocycle-substituted 1,5-benzothiazepines reports that the introduction of a 2-furyl group at the C2 position provides a distinct hydrogen-bond acceptor capability (furan oxygen) and a lower logP contribution compared to the 2-thienyl analog, which contains a sulfur atom with weaker hydrogen-bond acceptor character and higher lipophilicity [1]. The review explicitly states that 'the introduction of a 2-thienyl group proved to be beneficial for enhancing activity' in certain contexts, but the 2-furyl group offers a differentiated profile optimized for aqueous solubility and distinct target interactions [1].

Physicochemical Properties Drug-Likeness Heterocycle SAR

Optimal Procurement and Research Application Scenarios for 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine (CAS 385786-03-8)


Focused Antimicrobial Library Synthesis Using the 8-Substituted Benzothiazepine Scaffold

Procurement of CAS 385786-03-8 enables direct entry into the validated synthetic route reported by Pant et al. (2015), wherein this compound serves as the parent core for generating a diverse library of 8-substituted-2,5-dihydro-2-(furan-2-yl)-4-(4-methylphenyl)-1,5-benzothiazepines [1]. The resulting derivatives are screened for antibacterial and antifungal activity, with the furan-2-yl substituent contributing to the antimicrobial pharmacophore as demonstrated by cross-study MIC data (100 µg/mL for furan-containing benzothiazepine hybrids) [2].

Anti-Inflammatory Drug Discovery: Dual VRV-PL-8a / H+/K+ ATPase Inhibition

The furan-2-yl appendage is a critical pharmacophoric element for dual inhibition of VRV-PL-8a (phospholipase A2) and H+/K+ ATPase, a profile linked to anti-inflammatory activity with reduced ulcerogenic potential [1]. This compound serves as a key intermediate for generating furan-appended benzothiazepine analogs targeting this dual mechanism, as established by Lokeshwari et al. (2017) [1]. Procurement enables SAR exploration around the 4-methylphenyl and 8-position substituents to optimize potency and selectivity [1][3].

Hydrogen-Bond-Driven Selectivity Optimization in Kinase or Enzyme Inhibitor Programs

The furan oxygen at the C2 position provides a distinct hydrogen-bond acceptor site that differentiates this compound from thienyl or phenyl analogs [1]. This property can be exploited in structure-based drug design targeting binding pockets requiring specific hydrogen-bond interactions. Procurement of this precise substitution pattern is essential for projects where computational docking and crystallographic studies have identified a key interaction with the furan oxygen [1].

Regiospecific Building Block Supply for Contract Research and Academic Medicinal Chemistry

The specific regioisomer—2-(furan-2-yl)-4-(4-methylphenyl) substitution pattern—is the documented precursor for the antimicrobial benzothiazepine series [1]. The positional isomer (4-(furan-2-yl)-2-(4-methylphenyl)) yields a different chemical entity with distinct reactivity and biological profile. Consistent procurement of CAS 385786-03-8 ensures batch-to-batch reproducibility in medicinal chemistry campaigns and library production [1].

Quote Request

Request a Quote for 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.